molecular formula C13H18N2 B8731887 3-(sec-Butyl)-2-ethylpyrazolo[1,5-a]pyridine

3-(sec-Butyl)-2-ethylpyrazolo[1,5-a]pyridine

Cat. No.: B8731887
M. Wt: 202.30 g/mol
InChI Key: ZGNZNKMEYBZTEU-UHFFFAOYSA-N
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Description

3-(sec-Butyl)-2-ethylpyrazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C13H18N2 and its molecular weight is 202.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

3-butan-2-yl-2-ethylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C13H18N2/c1-4-10(3)13-11(5-2)14-15-9-7-6-8-12(13)15/h6-10H,4-5H2,1-3H3

InChI Key

ZGNZNKMEYBZTEU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C=CC=CC2=C1C(C)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 0° C. solution of 1-(2-ethylpyrazolo[1,5-a]pyridin-3-yl)ethanone (1.33 g, 7.1 mmol) in THF (20.0 mL) was treated with 1.0M THF solution of ethyl magnesium bromide (9.0 mL, 9.0 mmol). The reaction was allowed to warm to room temperature and stirred for 2.5 hours. An additional amount of ethyl magnesium bromide (2.0 mL, 2.0 mmol) was added and the reaction stirred for 1.5 hours. The reaction was quenched with 2N HCl then extracted with ethyl acetate, washed with brine, dried over MgSO4 and filtered. The filtrate was concentrated in vacuo to dryness. The residue was subjected to column chromatography (20% ethyl acetate/heptane) to give 0.55 g (39%) of a yellow oil as a 4:1 mixture of the regio-isomers of 2-ethyl-3-[(1Z)-1-methylprop-1-enyl]pyrazolo[1,5-a]pyridine and 2-ethyl-3-(1-ethylvinyl)pyrazolo[1,5-a]pyridine. The mixture (0.22 mg, 1.1 mmol) was placed in a flask with cyclohexene (8.0 mL), 10% palladium on carbon (0.05 g) and AICl3 (0.016 g) and heated to 85° C. for 39 hours. The reaction was cooled to room temperature and filtered through diatomaceous earth. The filtrate was concentrated in vacuo to dryness. The residue was subjected to column chromatography (20% ethyl acetate/heptane) to give 0.19 g (86%) of a clear oil as the title compound: 1H NMR (400 MHz, CDCl3) δ 8.36 (d, J=7.0 Hz, 1H), 7.45 (d, J=9.0 Hz, 1H), 7.00–6.96 (m, 1H), 6.64–6.60 (m, 1H), 2.93–2.82 (m, 3H), 1.83–1.74 (m, 2H), 1.40–1.33 (m, 6H), 0.87 (t, J=7.4 Hz, 3H); MS (EI) m/z 203.1 (M++H).
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mixture
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0.22 mg
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0.05 g
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Yield
86%

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